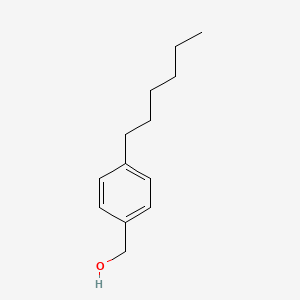

Benzenemethanol, 4-hexyl-

Description

Significance within Aromatic Alcohol Chemistry

The significance of 4-hexylbenzenemethanol in aromatic alcohol chemistry stems from its specific structure, which combines a reactive benzyl (B1604629) alcohol moiety with a nonpolar hexyl chain. Aromatic alcohols are a class of organic compounds characterized by a hydroxyl group (-OH) attached to an aromatic ring via a carbon atom. ontosight.ai This arrangement makes them distinct from phenols, where the hydroxyl group is directly bonded to the aromatic ring. wikipedia.org

Like other aromatic alcohols, 4-hexylbenzenemethanol can undergo oxidation to form the corresponding aldehyde and carboxylic acid. It can also participate in esterification and etherification reactions at the hydroxyl group. These reactions are fundamental in organic synthesis, allowing for the creation of a diverse array of derivative compounds. Aromatic alcohols are frequently utilized as precursors in the synthesis of fragrances, dyes, and pharmaceuticals. ontosight.ai For instance, the related compound benzyl alcohol is a precursor to a variety of esters and ethers used in the soap, perfume, and flavor industries. atamanchemicals.com

Research Trajectories and Future Directions for 4-Hexylbenzenemethanol

Current and future research involving 4-hexylbenzenemethanol is likely to explore its potential in several specialized areas of chemistry. One notable trajectory is its use as a building block in the synthesis of more complex molecules and materials. Research has demonstrated the synthesis of (4-hexylphenyl)methanol through the reduction of (4-hexylphenyl)(piperidin-1-yl)methanone. mdpi.com

A promising area of future investigation lies in materials science. The incorporation of molecules with specific functional groups, such as the 4-hexylphenyl moiety, can be used to create advanced functional polymer materials. scispace.com The hexyl group can impart desirable properties such as solubility in organic solvents and can influence the self-assembly and morphological characteristics of polymers.

Furthermore, the exploration of its derivatives continues to be a viable research direction. For example, 4-hexylbenzyl bromide can be prepared from 4-hexylbenzyl alcohol, highlighting its role as a precursor in the synthesis of other functionalized aromatic compounds. vulcanchem.com The development of efficient and selective synthetic methods for 4-hexylbenzenemethanol and its derivatives remains an active area of research, with studies focusing on catalytic processes to improve yield and sustainability. mdpi.com

Data Tables

Table 1: Chemical Properties of Benzenemethanol, 4-hexyl-

| Property | Value |

| CAS Number | 118578-88-4 |

| Molecular Formula | C13H20O |

| Molecular Weight | 192.30 g/mol |

| Classification | Aromatic Alcohol |

Source: ontosight.aiaaronchem.com

Structure

3D Structure

Properties

IUPAC Name |

(4-hexylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-10,14H,2-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQUKICJPWOXTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571164 | |

| Record name | (4-Hexylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118578-88-4 | |

| Record name | (4-Hexylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 Hexylbenzenemethanol

Established Synthetic Pathways for 4-Alkylbenzenemethanols

The synthesis of 4-alkylbenzenemethanols, including the 4-hexyl derivative, has traditionally relied on well-established organic reactions. These methods, while effective, are often subject to optimization to improve their environmental and economic profiles.

Reductive Methodologies from Corresponding Aromatic Aldehydes and Ketones

A primary and widely utilized route for the synthesis of 4-alkylbenzenemethanols is the reduction of the corresponding aromatic aldehydes and ketones. This approach is foundational in organic synthesis and offers versatility.

The reduction of 4-hexylbenzaldehyde to 4-hexylbenzenemethanol is a key example of this methodology. This transformation can be achieved through various reducing agents. Catalytic hydrogenation is a common industrial method, often employing catalysts like platinum, palladium, or Raney nickel. smolecule.comgoogle.com For instance, the hydrogenation of 4-hexylbenzaldehyde in the presence of a suitable catalyst yields the desired alcohol. smolecule.comcdnsciencepub.com The choice of catalyst and reaction conditions, such as temperature and pressure, are critical parameters that influence the reaction's efficiency and selectivity.

Another approach involves the use of metal hydrides. Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are powerful reducing agents capable of converting aldehydes and ketones to their corresponding alcohols. youtube.comyoutube.com While highly effective, these reagents are often used in stoichiometric amounts and require careful handling due to their reactivity, particularly with protic solvents like water. chemguide.co.ukmasterorganicchemistry.com

The table below summarizes common reductive methodologies.

| Reductive Method | Starting Material | Product | Key Reagents/Catalysts |

| Catalytic Hydrogenation | 4-Hexylbenzaldehyde | 4-Hexylbenzenemethanol | H₂, Pt/Pd/Raney Nickel smolecule.comgoogle.com |

| Metal Hydride Reduction | 4-Hexylbenzaldehyde | 4-Hexylbenzenemethanol | LiAlH₄ or NaBH₄ youtube.comyoutube.com |

Organometallic Approaches in Benzenemethanol Synthesis

Organometallic chemistry provides powerful tools for the formation of carbon-carbon bonds and the synthesis of alcohols. solubilityofthings.com Grignard reagents and organolithium compounds are prominent examples of organometallic reagents used in the synthesis of benzenemethanols. solubilityofthings.commt.com

The Grignard reaction is a classic and versatile method for forming alcohols. chemguide.co.ukaroonchande.com In the context of 4-hexylbenzenemethanol synthesis, a Grignard reagent, such as an n-hexylmagnesium halide, could theoretically react with formaldehyde (B43269) to produce the target molecule. The general principle involves the nucleophilic attack of the organometallic carbon on the electrophilic carbonyl carbon. youtube.com The reaction is typically carried out in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and requires anhydrous conditions as Grignard reagents react readily with water. chemguide.co.ukmasterorganicchemistry.com

Similarly, organolithium reagents can be employed. These reagents are generally more reactive than their Grignard counterparts. solubilityofthings.com The synthesis involves the reaction of an organolithium compound with an appropriate aldehyde or ketone.

The following table outlines the organometallic approach.

| Organometallic Reagent | Reactants | Product |

| n-Hexylmagnesium halide | Formaldehyde | 4-Hexylbenzenemethanol |

| n-Hexyllithium | Formaldehyde | 4-Hexylbenzenemethanol |

Development of Novel Catalytic Approaches for 4-Hexylbenzenemethanol Synthesis

Research into the synthesis of benzenemethanol derivatives is increasingly focused on the development of novel and more efficient catalytic systems. These efforts aim to overcome the limitations of traditional methods, such as the use of stoichiometric and often hazardous reagents.

Recent advancements in catalysis have led to the exploration of new materials and reaction pathways. For instance, the development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offers advantages in terms of separation and reusability. nih.gov Palladium-based catalysts, for example, have been immobilized on various supports, including mesoporous silica (B1680970) nanoparticles, to create efficient and recyclable catalysts for C-C bond-forming reactions, which can be a key step in the synthesis of precursors to 4-hexylbenzenemethanol. frontiersin.org

Furthermore, biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is emerging as a powerful tool in organic synthesis. mpg.de Enzymatic reductions of ketones, for example, can offer high enantioselectivity and operate under mild, environmentally benign conditions. rsc.org While specific applications to 4-hexylbenzenemethanol may still be under development, the principles of biocatalysis offer a promising avenue for future synthetic routes.

Green Chemistry Principles and Sustainable Production of Benzenemethanol, 4-Hexyl-

The principles of green chemistry are increasingly influencing the design of chemical syntheses, aiming to minimize environmental impact and enhance sustainability. wikipedia.org The production of benzenemethanol and its derivatives is no exception, with a growing emphasis on developing more eco-friendly processes. palmercruz.com

Key green chemistry principles applicable to the synthesis of 4-hexylbenzenemethanol include:

Waste Prevention: Designing synthetic routes that generate minimal waste is a primary goal. organic-chemistry.org This can be achieved by maximizing atom economy, where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones as they reduce the amount of reagents needed and can often be performed under milder conditions. rsc.orgorganic-chemistry.org The development of recyclable catalysts further enhances the sustainability of the process. nih.gov

Safer Solvents and Auxiliaries: The choice of solvents has a significant environmental impact. Green chemistry encourages the use of safer solvents, such as water or supercritical carbon dioxide, or even solvent-free reaction conditions. wikipedia.org

Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. covestro.com Continuous flow processes can also lead to higher yields and lower energy use. palmercruz.com

Use of Renewable Feedstocks: While currently derived from petroleum-based sources, future research may explore the use of biomass as a renewable starting material for producing the necessary chemical building blocks. researchgate.net

The adoption of these principles is not only environmentally responsible but can also lead to more economically viable and efficient manufacturing processes. palmercruz.comcovestro.com

Chemical Reactivity and Mechanistic Investigations of Benzenemethanol, 4 Hexyl

Oxidation Reactions and Controlled Transformations to Carbonyl Derivatives

The oxidation of benzylic alcohols, such as 4-hexylbenzenemethanol, is a fundamental transformation in organic synthesis, leading to the formation of valuable aldehydes and ketones. Various methods, including photocatalytic and heterogeneous catalytic processes, have been explored to achieve this conversion efficiently and selectively.

Photocatalysis has emerged as a green and mild approach for the oxidation of benzylic alcohols. beilstein-journals.org The general mechanism often involves the generation of electron-hole pairs in a semiconductor photocatalyst upon light irradiation. nih.gov These charge carriers then initiate redox reactions.

A plausible mechanism for the photocatalytic oxidation of a benzylic alcohol like 4-hexylbenzenemethanol can be described as follows:

Adsorption and Excitation : The benzylic alcohol molecule adsorbs onto the surface of the photocatalyst (e.g., TiO2, Bi2MoO6). researchgate.netrsc.org Under light illumination, the photocatalyst gets excited, generating electron-hole pairs. researchgate.net

Hole-Mediated Oxidation : The photogenerated holes react with the adsorbed alcohol, leading to the formation of a carbon-centered radical or a carbocation intermediate. researchgate.netacs.org This is often accompanied by the transfer of an electron from the alcohol to the photocatalyst's valence band. researchgate.net

Electron-Mediated Reduction : The photogenerated electrons in the conduction band typically react with an electron acceptor, such as molecular oxygen, to produce superoxide (B77818) radical anions (•O2−). acs.org

Product Formation : The intermediate species (carbocation or radical) then reacts further, often with the superoxide radical or other reactive oxygen species, to yield the final aldehyde product, in this case, 4-hexylbenzaldehyde. acs.org

Several photocatalytic systems have been developed for the oxidation of benzylic alcohols. For instance, cerium(III) chloride (CeCl3) has been used as an inexpensive photocatalyst for the aerobic oxidation of benzylic alcohols to the corresponding aldehydes. beilstein-journals.org The proposed mechanism involves the formation of a Ce(IV)-benzyloxide complex which, upon photolysis, generates a benzyloxy radical and regenerates the Ce(III) species. beilstein-journals.org

Hybrid organic-inorganic perovskite materials, such as FAPbBr3/TiO2, have also shown high efficiency and selectivity in the photocatalytic oxidation of benzylic alcohols. acs.org In this system, photogenerated electrons are injected from the perovskite to TiO2, where they reduce molecular oxygen, while the holes remain in the perovskite to oxidize the alcohol to a carbocation. acs.org

The table below summarizes findings for the photocatalytic oxidation of benzylic alcohols, which are applicable to 4-hexylbenzenemethanol.

| Photocatalyst System | Proposed Intermediate | Oxidant | Key Findings |

| CeCl3·7H2O | Benzyloxy radical | Air (O2) | Provides good to moderate yields of aldehydes without over-oxidation to carboxylic acids. beilstein-journals.org |

| Ir/TiO2 | Carbon radicals | Molecular oxygen | High selectivity to benzaldehyde (B42025) (over 90%) can be achieved. researchgate.net |

| FAPbBr3/TiO2 | Carbocation | Molecular oxygen | Excellent photoactivity and a more than 4-fold enhancement in efficiency compared to individual components. acs.org |

| Monolayer Bi2MoO6 | Not specified | Not specified | Shows 8 times higher activity than bulk Bi2MoO6 due to ultrafast charge separation and more active sites. rsc.org |

Heterogeneous catalysts are widely employed for the oxidation of benzylic alcohols due to their ease of separation, reusability, and often lower cost compared to homogeneous systems. rsc.org These catalysts typically consist of metal nanoparticles supported on various materials.

The oxidation of benzylic alcohols using heterogeneous catalysts can proceed through different mechanisms depending on the catalyst and oxidant used. For example, palladium nanoparticles supported on iron-doped SBA-15 (Pd/MagSBA) have been used for the solvent-free oxidation of benzyl (B1604629) alcohol using molecular oxygen. researchgate.net The reaction kinetics for this system were found to be zero-order. researchgate.net

Spinel ferrites, such as those containing Mn, Ni, or Zn (MCoCuFe2O4), have been explored as magnetic catalysts for the selective oxidation of substituted benzyl alcohols. tandfonline.com For instance, a catalyst with Zn (Zn-F) showed 96% conversion for 4-methoxybenzyl alcohol. tandfonline.com Nickel ferrite (B1171679) (NiFe2O4) nanoparticles have also been shown to be efficient and reusable for the selective oxidation of benzyl alcohol to benzaldehyde. rsc.org

The choice of oxidant is crucial in these processes. While molecular oxygen is an ideal green oxidant, others like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP) are also commonly used. nih.govmdpi.com For example, phosphonate-based metal-organic frameworks (MOFs) have been used as robust heterogeneous catalysts for the TBHP oxidation of benzylic alcohols. scispace.com

Below is a table summarizing various heterogeneous catalytic systems for the oxidation of benzylic alcohols.

| Catalyst | Support | Oxidant | Key Findings |

| Pd nanoparticles | Iron-doped SBA-15 | O2 | Excellent catalytic performance at 70–90 °C in solvent-free conditions. researchgate.net |

| NiFe2O4 nanoparticles | None (nanoparticles) | t-butyl hydroperoxide (TBHP) | 85% conversion of benzyl alcohol with 100% selectivity to benzaldehyde at 60 °C. rsc.org |

| MCoCuFe2O4 (M=Mn, Ni, Zn) | None (ferrites) | Not specified | High conversion rates for substituted benzyl alcohols, with catalyst being magnetically separable and reusable. tandfonline.com |

| STA-12(Co) (MOF) | Not applicable | TBHP | High efficiency and selectivity towards various benzylic alcohols. scispace.com |

Photocatalytic Oxidation Mechanisms of Benzylic Alcohols

Alkylation and Arylation Reactions Involving the Benzylic Position

The benzylic position of 4-hexylbenzenemethanol is activated and can participate in alkylation and arylation reactions. libretexts.org This reactivity stems from the ability of the benzene (B151609) ring to stabilize intermediates, such as carbocations or radicals, formed at the benzylic carbon. chemistrysteps.com

Alkylation at the benzylic position of an alcohol like 4-hexylbenzenemethanol can proceed through several mechanistic pathways, often depending on the catalyst and reaction conditions.

One common pathway involves a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this process, the alcohol is first dehydrogenated by a metal catalyst to form the corresponding aldehyde (4-hexylbenzaldehyde). eie.gr This is followed by a condensation reaction with a nucleophile (e.g., an enolate from an aryl acetonitrile). The resulting intermediate is then hydrogenated by the catalyst using the "borrowed" hydrogen to give the final alkylated product. eie.gr

Another pathway involves the formation of a benzylic carbocation. In the presence of a Lewis or Brønsted acid, the hydroxyl group of the benzylic alcohol can be protonated and leave as a water molecule, forming a resonance-stabilized benzylic carbocation. sioc-journal.cn This carbocation is then attacked by a nucleophile to form the C-C bond. The use of polar solvents can be crucial for stabilizing these carbocation intermediates. sioc-journal.cn For instance, N-alkylation of benzyl alcohol with aniline (B41778) over a niobium oxide catalyst has been shown to proceed via an SN1 mechanism involving a carbocation intermediate. sioc-journal.cn

Radical pathways are also possible. For example, the β-alkylation of 1-phenylethanol (B42297) with benzyl alcohol can proceed via a radical coupling mechanism under transition-metal-free conditions. researchgate.net

The table below outlines different mechanistic approaches for the alkylation of benzylic alcohols.

| Alkylation Type | Catalyst/Reagent | Key Mechanistic Feature |

| α-Alkylation of aryl acetonitriles | CuCl2/TMEDA | Borrowing hydrogen mechanism involving C(sp3)−H functionalization of the alcohol. eie.gr |

| N-Alkylation with anilines | Niobium oxide | SN1 mechanism via a benzylic carbocation intermediate. sioc-journal.cn |

| β-Alkylation with another alcohol | Iron(II) acetylacetonate | Hydrogen autotransfer mechanism involving alcohol oxidation, aldol (B89426) condensation, and hydrogenation. rsc.org |

| N-Alkylation of sulfonamides | I2-Et3SiH | Formation of a benzyl iodide intermediate followed by nucleophilic substitution. bohrium.com |

Deoxygenation Strategies and Benzylic Ether Formation from 4-Hexylbenzenemethanol

The removal of the hydroxyl group (deoxygenation) from 4-hexylbenzenemethanol to form 4-hexyltoluene, and the formation of benzylic ethers are important synthetic transformations.

Deoxygenation Strategies: Deoxygenation of benzylic alcohols can be achieved through various methods. A common strategy involves the activation of the hydroxyl group, followed by reduction. For instance, a sequence of formylation followed by a B(C6F5)3-catalyzed reduction with a hydrosilane can chemoselectively deoxygenate secondary benzylic alcohols. d-nb.info

Another approach is the direct deoxygenation using a catalytic system. A non-precious metal catalyst system based on Cp2TiCl2 with Me(EtO)2SiH as a silane (B1218182) has been reported for the direct deoxygenation of benzylic alcohols. rsc.org Electrochemical methods have also been developed for the deoxygenation of benzylic alcohols, proceeding through the formation of benzyl radicals. researchgate.net

A single-step reductive deoxygenation can be achieved through the Mitsunobu displacement of the alcohol with o-nitrobenzenesulfonylhydrazide, which generates a monoalkyl diazene (B1210634) that decomposes via a free-radical mechanism. organic-chemistry.org

Benzylic Ether Formation: The formation of benzylic ethers from 4-hexylbenzenemethanol can be accomplished through several etherification methods. Acid-catalyzed etherification proceeds through the formation of a benzylic carbocation, which is then trapped by another alcohol. google.com Iron(III) chloride in a green solvent like propylene (B89431) carbonate has been shown to be an effective catalyst for the homo- and cross-etherification of benzyl alcohols. nih.gov

For chemoselective etherification, where the benzylic alcohol is reacted in the presence of other types of alcohols, specific reagent systems have been developed. For example, using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695) can selectively convert benzyl alcohols into their corresponding methyl or ethyl ethers. organic-chemistry.org Another method for generating benzyl ethers under neutral conditions involves the use of 2-benzyloxy-1-methylpyridinium triflate. beilstein-journals.org

The table below summarizes some of the strategies for deoxygenation and etherification.

| Transformation | Reagent/Catalyst System | Key Mechanistic Insight |

| Deoxygenation | Formylation followed by B(C6F5)3/Et3SiH | The formyl group acts as an activator for secondary benzylic alcohols. d-nb.info |

| Deoxygenation | Cp2TiCl2/Me(EtO)2SiH | Direct deoxygenation using a non-precious metal catalyst. rsc.org |

| Deoxygenation | Electrochemical reduction | Formation of benzyl radicals. researchgate.net |

| Etherification | FeCl3·6H2O in propylene carbonate | Green and efficient method for homo- and cross-etherification. nih.gov |

| Etherification | 2,4,6-Trichloro-1,3,5-triazine (TCT)/DMSO | Chemoselective etherification of benzylic alcohols. organic-chemistry.org |

| Etherification | 2-Benzyloxy-1-methylpyridinium triflate | Benzylation under neutral conditions. beilstein-journals.org |

Esterification and Transesterification Processes of Benzenemethanol, 4-Hexyl-

Esterification, the reaction of an alcohol with a carboxylic acid or its derivative to form an ester, is a fundamental reaction for 4-hexylbenzenemethanol. This can be achieved through direct esterification or oxidative esterification.

Direct Esterification: Direct esterification involves reacting the alcohol with a carboxylic acid, typically in the presence of an acid catalyst to facilitate the reaction and remove the water formed. Zeolites, such as H-β, H-Y, and H-ZSM5, have been used as solid acid catalysts for the liquid-phase esterification of benzyl alcohol with acetic acid, showing good yields and reusability. scispace.com

Oxidative Esterification: Oxidative esterification is a process where the alcohol is oxidized in situ to an aldehyde or carboxylic acid, which then reacts with another alcohol molecule (or the starting alcohol itself for self-esterification) to form the ester. This can often be achieved in a one-pot reaction.

For example, a transition-metal-free system using a catalytic amount of HBr and H2O2 in an aqueous medium can perform the oxidative esterification of benzylic alcohols. rsc.org Palladium on carbon (Pd/C) has also been used as a catalyst for the aerobic oxidative esterification of benzylic alcohols. beilstein-journals.org In some cases, ionic liquids like [EMIM]OAc can catalyze the one-pot oxidative esterification of various alcohols using O2 as the oxidant. nih.gov

Transesterification: Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. While less commonly initiated from the alcohol itself, benzylic alcohols can participate in transesterification-like processes. For instance, a benzyne-mediated reaction of a carboxylic acid and an alcohol can proceed through the initial formation of a benzyl ester of the carboxylic acid, followed by transesterification with the alcohol present in the reaction mixture. organic-chemistry.org

The following table details some methods for the esterification of benzylic alcohols.

| Reaction Type | Catalyst/Reagent | Co-reactant/Oxidant | Key Features |

| Direct Esterification | Zeolites (H-β, H-Y, H-ZSM5) | Acetic Acid | Solid acid catalyst, reusable, good yields. scispace.com |

| Oxidative Esterification | HBr/H2O2 | Starting Alcohol | Transition-metal-free, proceeds in aqueous medium. rsc.org |

| Oxidative Esterification | Pd/C | O2 | Highly efficient, can be promoted by microwave irradiation. beilstein-journals.org |

| Oxidative Esterification | [EMIM]OAc (Ionic Liquid) | O2 | Metal-free, allows for self- and cross-esterification. nih.gov |

| Benzyne-mediated Esterification | Benzyne | Carboxylic Acid/Alcohol | Proceeds via selective nucleophilic addition and subsequent transesterification. organic-chemistry.org |

Radical Chemistry and Reactive Intermediate Studies in 4-Hexylbenzenemethanol Reactions

Research into the radical chemistry of Benzenemethanol, 4-hexyl-, also known as 4-hexylbenzyl alcohol, is primarily contextualized within the broader study of alkylbenzyl alcohol and alkylbenzene oxidation and degradation. Direct, in-depth studies focusing exclusively on the radical-mediated reactions of 4-hexylbenzenemethanol are limited; however, general principles of benzylic oxidation and photochemical degradation are applicable and provide a framework for understanding its reactivity.

The core reactivity of 4-hexylbenzenemethanol centers on the benzylic position—the carbon atom bearing the hydroxyl group and attached to the benzene ring. This position is susceptible to radical attack and the formation of reactive intermediates due to the resonance stabilization of the resulting benzylic radical by the adjacent aromatic ring.

Oxidative Radical Reactions:

The oxidation of alkylbenzenes, a class to which 4-hexylbenzenemethanol belongs, can proceed through radical mechanisms, particularly when strong oxidants are used. masterorganicchemistry.commasterorganicchemistry.com For instance, reagents like potassium permanganate (B83412) (KMnO₄) are known to oxidize alkylbenzenes to benzoic acids. masterorganicchemistry.com The initial step in this process is thought to be the abstraction of a hydrogen atom from the benzylic position, forming a benzylic radical. masterorganicchemistry.com This reactive intermediate is then further oxidized. While these studies focus on alkyl groups, the presence of the hydroxyl group in 4-hexylbenzenemethanol influences the reaction, but the initial radical formation at the benzylic carbon remains a key mechanistic feature.

More selective oxidation methods have been developed that also proceed via radical intermediates. The use of bis(methanesulfonyl) peroxide, for example, allows for the selective oxidation of benzylic C-H bonds to alcohols. masterorganicchemistry.comacs.org The proposed mechanism involves the formation of a mesyloxyl radical which then generates a benzylic radical through either hydrogen atom abstraction (HAA) or a proton-coupled electron transfer (PCET) pathway. acs.org This benzylic radical intermediate is then trapped to form a benzylic mesylate, which can be hydrolyzed to the corresponding alcohol. masterorganicchemistry.comacs.org

The following table summarizes general findings on the enzymatic oxidation of p-alkyl benzylic alcohols, including the 4-hexyl derivative, by aryl sulfotransferase (AST) IV. While not a radical-mediated reaction, it involves the formation of a reactive intermediate as part of the catalytic cycle.

| Substrate | Apparent Kₘ (μM) | Apparent Vₘₐₓ (nmol/min/mg) | Apparent Vₘₐₓ/Kₘ |

| 4-Hexylbenzyl alcohol | 0.030 | 96.7 | 109 |

| 4-Heptylbenzyl alcohol | 0.410 | 133 | 11.0 |

| 4-Nitrobenzyl alcohol | 0.199 | 20.6 | 3.5 |

Table based on data from a comparative molecular field analysis of substrates for an aryl sulfotransferase. acs.org

Photochemical Radical Generation:

Benzenemethanol, 4-hexyl- possesses an aromatic chromophore, making it susceptible to photochemical degradation. nih.gov Upon absorption of light, molecules with such structures can form excited states. nih.govnih.gov These excited molecules can then undergo several processes, including photodissociation of bonds to form free radicals. nih.govnih.gov

The photochemical degradation of drugs and other organic compounds often involves the generation of reactive oxygen species (ROS) or direct fragmentation of the molecule. nih.gov For aromatic alcohols, potential photochemical pathways include the cleavage of the C-O, O-H, or benzylic C-H bonds, leading to various radical intermediates. The specific products formed would depend on the reaction environment, such as the solvent and the presence of oxygen. uci.edu For example, studies on other aromatic compounds have shown that the photochemical fate can differ significantly between aqueous and organic media, with oxidation products dominating in some solvents and photoreduction or dimerization products in others. uci.edu

Catalysis in Benzenemethanol, 4 Hexyl Transformations

Homogeneous Catalysis Systems for 4-Hexylbenzenemethanol Reactions

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of catalyst design and modification. lkouniv.ac.in Organometallic complexes are often employed as homogeneous catalysts, where both the metal center and the surrounding ligands influence the catalyst's properties, such as reaction rate and selectivity. lkouniv.ac.in

For alcohol transformations, various homogeneous systems have been developed. For instance, the dehydration of alcohols to alkenes can be achieved using metal triflates like Ti(OTf)₄ and Hf(OTf)₄, which are effective for primary, secondary, and tertiary alcohols. hw.ac.uk Rhenium catalysts such as methylrhenium trioxide (MTO) and Re₂O₇ are efficient for dehydrating benzylic alcohols at 100 °C. hw.ac.uk Iron triflate catalysts are also emerging as a cost-effective option for these reactions. hw.ac.uk

In the context of oxidation, copper complexes have been shown to be effective homogeneous catalysts. For example, a mononuclear Cu(II) complex has been used for the peroxidative oxidation of benzyl (B1604629) alcohol to benzoic acid with high conversion and yield. mdpi.com The choice of solvent and the presence of co-catalysts can significantly impact the reaction outcome. mdpi.com Iron(III)-salen complexes have also been investigated for the coupling of benzylic alcohols with amines to form imines, although the nature of the active catalytic species (homogeneous vs. heterogeneous) can be complex and subject to debate. dtu.dk

The following table summarizes some homogeneous catalyst systems applicable to alcohol transformations, which could be extrapolated to 4-hexylbenzenemethanol.

| Catalyst System | Reaction Type | Substrate Example | Key Findings |

| Ti(OTf)₄ / Hf(OTf)₄ | Dehydration | Primary, secondary, and tertiary alcohols | Effective for dehydration at varying temperatures depending on alcohol substitution. hw.ac.uk |

| MTO / Re₂O₇ | Dehydration | Benzylic and allylic alcohols | Efficient catalysis at 100 °C. hw.ac.uk |

| [CuCl₂(H₂O)L] | Peroxidative Oxidation | Benzyl alcohol | High conversion to benzoic acid. mdpi.com |

| Fe(III)-salen | Imine Synthesis | Benzylic alcohols and amines | Effective for coupling, but mechanism may involve heterogeneous species. dtu.dk |

Heterogeneous Catalysis Systems for Benzenemethanol, 4-Hexyl- Derivatization

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is widely used in industrial processes due to the ease of catalyst separation and recycling. lianerossi.org For alcohol transformations, supported metal nanoparticles and metal oxides are common heterogeneous catalysts. nih.govrsc.org

Supported metal catalysts, particularly those based on noble metals like Au, Pd, and Pt, are highly effective for alcohol oxidation under mild conditions. nih.gov The choice of support material can significantly influence the catalyst's performance. nih.gov For example, gold nanoparticles supported on various materials have shown excellent activity in the oxidation of alcohols. frontiersin.org The interaction between the metal nanoparticles and the support, known as the strong metal-support interaction (SMSI), can affect the number of exposed catalytic sites and, consequently, the reaction rate. fung-group.org This interaction can be influenced by reaction conditions such as temperature. fung-group.org

Bimetallic catalysts, such as Au-Pd nanoparticles, often exhibit enhanced activity and selectivity compared to their monometallic counterparts. frontiersin.org The composition of these bimetallic particles can be tuned to optimize catalytic performance for specific reactions. nih.gov

The "borrowing hydrogen" methodology is a green chemistry approach that utilizes heterogeneous catalysts for various C-C and C-N bond-forming reactions, where alcohols act as alkylating agents. rsc.org This process involves a domino sequence of dehydrogenation, condensation, and hydrogenation, often catalyzed by multifunctional supported metal catalysts. rsc.org

Below is a table highlighting different supported metal catalysts and their applications in alcohol transformations.

| Catalyst | Support | Reaction | Key Features |

| Au, Pd, Pt nanoparticles | Various oxides | Alcohol Oxidation | High activity and selectivity under mild conditions. nih.gov |

| Au-Pd bimetallic nanoparticles | TiO₂ | Alcohol Oxidation | Enhanced performance due to synergistic effects between the metals. nih.gov |

| NiFe₂O₄ nanoparticles | - | Benzyl Alcohol Oxidation | Magnetically separable and reusable catalyst with high selectivity to benzaldehyde (B42025). nih.gov |

| Metal-loaded metal oxides | Acidic/basic oxides | Borrowing Hydrogen Reactions | Multifunctional catalyst for dehydrogenation-condensation-hydrogenation sequences. rsc.org |

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. d-nb.info This field has seen significant growth, offering a metal-free alternative for various reactions. nih.gov In the context of alcohol functionalization, organocatalysts can operate through different activation modes, including Brønsted acid/base catalysis and hydrogen bonding. d-nb.info

For instance, trifluoroacetic acid (TFA) has been used to promote the reaction of anthranilamides with ketoalkynes to form quinazolinones, a process that could be adapted for derivatives of 4-hexylbenzenemethanol. nih.gov Similarly, basic organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) can facilitate oxidative cyclization reactions. nih.gov

A dual catalytic system involving photoredox and organocatalysis has been developed for the direct C-H alkylation of heteroarenes using alcohols as alkylating agents. nih.gov This method employs a thiol catalyst that abstracts a hydrogen atom from the alcohol to generate an α-oxy radical, which then participates in the C-H functionalization. nih.gov

The table below provides examples of organocatalytic systems relevant to alcohol transformations.

| Organocatalyst | Reaction Type | Activation Mode | Example Application |

| Trifluoroacetic acid (TFA) | Cyclocondensation | Brønsted Acid | Synthesis of quinazolinones. nih.gov |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Oxidative Cyclization | Brønsted Base | Synthesis of quinazolinones. nih.gov |

| Thiol catalyst with a photocatalyst | C-H Alkylation | Hydrogen Atom Transfer | Alkylation of heteroarenes with alcohols. nih.gov |

| Chiral primary amine thiourea | Desymmetrizing Michael Addition | Bifunctional Catalysis | Enantioselective synthesis of complex molecules. nih.gov |

Supported Metal Catalysts and Metal-Support Interface Chemistry

Enantioselective Catalysis in Benzenemethanol, 4-Hexyl- Functionalization

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical and fine chemical industries. Enantioselective catalysis enables the production of a specific enantiomer of a chiral product. For a molecule like 4-hexylbenzenemethanol, which is prochiral, enantioselective functionalization can lead to valuable chiral building blocks.

Enantioselective transformations of alcohols can be achieved through various catalytic approaches. Metalloradical catalysis using cobalt(II) complexes with chiral porphyrin ligands has been shown to be effective for enantioselective C-H amination of alcohol-derived organic azides. nsf.gov This method allows for the synthesis of enantioenriched β-functionalized chiral amines. nsf.gov

Organocatalysis also offers powerful tools for enantioselective reactions. For example, chiral phosphoric acids can catalyze atroposelective reactions to create axially chiral compounds. beilstein-journals.org Enantioselective aldehyde α-alkylation/semipinacol rearrangement can be achieved through organo-SOMO catalysis, leading to the formation of α-quaternary cycloketones with high enantioselectivity. researchgate.net Furthermore, enzymatic catalysis, often in combination with electrochemical methods, provides a highly selective route for the synthesis of chiral alcohols and their derivatives. mdpi.com

The following table summarizes different enantioselective catalytic methods applicable to alcohol functionalization.

| Catalyst Type | Reaction | Chiral Catalyst/Ligand | Key Outcome |

| Metalloradical | C-H Amination | Chiral Amidoporphyrin | Enantioselective synthesis of chiral amines from alcohols. nsf.gov |

| Organocatalysis | Aldehyde α-Alkylation/Semipinacol Rearrangement | Chiral Amine | Construction of α-quaternary cycloketones with high enantioselectivity. researchgate.net |

| Organocatalysis | Atroposelective Annulation | Chiral Phosphoric Acid | Formation of axially chiral compounds. beilstein-journals.org |

| Biocatalysis/Electrochemistry | Deracemization | Alcohol Dehydrogenase | Production of enantiopure alcohols. mdpi.com |

Spectroscopic Characterization and Structural Elucidation Techniques for Benzenemethanol, 4 Hexyl

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of Benzenemethanol, 4-hexyl- is characterized by several key absorption bands. A very strong and broad absorption in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. orgchemboulder.comlibretexts.org The C-H stretching vibrations of the aromatic ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the hexyl group are found just below 3000 cm⁻¹. libretexts.org In-ring C=C stretching vibrations of the benzene (B151609) ring typically occur in the 1600-1450 cm⁻¹ region. researchgate.net A strong band corresponding to the C-O stretch of the primary alcohol is expected between 1260-1050 cm⁻¹. orgchemboulder.com Furthermore, the para-substitution pattern on the benzene ring gives rise to a characteristic C-H out-of-plane bending vibration ("oop") in the 860-790 cm⁻¹ range. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, often produce a strong signal. This makes Raman useful for confirming the presence of the substituted benzene ring.

Table 2: Characteristic Infrared Absorption Frequencies for Benzenemethanol, 4-hexyl-

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium, Multiple Bands |

| C-O Stretch (Primary Alcohol) | 1260 - 1050 | Strong |

Mass Spectrometry Techniques for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for confirming the molecular weight and deducing structural information from fragmentation patterns. gbiosciences.com

For Benzenemethanol, 4-hexyl- (C₁₃H₂₀O), the molecular weight is approximately 192.30 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 192.

Fragmentation Studies: The fragmentation of benzyl (B1604629) alcohols is well-studied. gbiosciences.com Common fragmentation pathways for Benzenemethanol, 4-hexyl- would include:

Loss of a hydroxyl radical (•OH): This would produce a prominent peak at m/z 175 ([M-17]⁺), corresponding to the relatively stable 4-hexylbenzyl cation.

Loss of water (H₂O): A peak at m/z 174 ([M-18]⁺) can occur.

Benzylic cleavage: The most characteristic fragmentation of benzyl alcohols is the cleavage of the C-C bond adjacent to the ring to lose the hydroxymethyl group, but more prominent is the formation of a tropylium-like ion. For the parent benzyl alcohol, a strong peak is often seen at m/z 79, resulting from the loss of CO from the [M-H]⁺ ion. stackexchange.comucalgary.ca A similar pathway might be observed here.

Cleavage of the alkyl chain: Fragmentation can also occur along the hexyl chain, leading to a series of peaks separated by 14 mass units (-CH₂-). A significant peak at m/z 135 would correspond to cleavage of the bond beta to the ring, losing a pentyl radical. The base peak for the analogous 4-ethylbenzyl alcohol is the [M-OH]⁺ ion. nist.gov

Table 3: Predicted Key Mass Spectrometry Fragments for Benzenemethanol, 4-hexyl-

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 192 | [C₁₃H₂₀O]⁺ | Molecular Ion (M⁺) |

| 175 | [C₁₃H₁₉]⁺ | Loss of •OH |

| 174 | [C₁₃H₁₈]⁺ | Loss of H₂O |

| 135 | [C₉H₁₁]⁺ | Beta-cleavage of hexyl chain |

Electronic Absorption and Fluorescence Spectroscopy for Aromatic Chromophore Analysis

Electronic spectroscopy, which includes UV-Visible absorption and fluorescence, provides information about the electronic transitions within a molecule. The primary chromophore (light-absorbing part) in Benzenemethanol, 4-hexyl- is the substituted benzene ring. msu.edu

UV-Visible Absorption: The benzene ring exhibits characteristic π → π* transitions. libretexts.org For substituted benzenes, these absorptions are typically found in the ultraviolet region. One would expect to observe a strong absorption band (the E-band) below 220 nm and a weaker, more structured band (the B-band) in the 250-280 nm region. researchgate.net The alkyl and hydroxymethyl substituents on the benzene ring cause a slight red-shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene.

Fluorescence Spectroscopy: Molecules that absorb UV light can sometimes re-emit light at a longer wavelength, a phenomenon known as fluorescence. Aromatic compounds like Benzenemethanol, 4-hexyl- may exhibit fluorescence. The fluorescence emission spectrum would be a mirror image of the longest-wavelength absorption band and would provide further characterization of the electronic structure of the excited state.

Microwave Spectroscopy for High-Resolution Structural Determination and Rotational Isomerism

Microwave spectroscopy is a high-resolution technique that measures the transitions between rotational energy levels of molecules in the gas phase. It can provide exceptionally precise data on molecular geometry. researchgate.net

For a molecule like Benzenemethanol, 4-hexyl-, microwave spectroscopy could determine its precise rotational constants. From these constants, it is possible to calculate highly accurate bond lengths and bond angles. mdpi.com

A key application for this molecule would be the study of rotational isomerism (conformational isomerism). colostate.edu The molecule has several rotatable bonds, including the C(aryl)-C(benzyl) bond and the bonds within the flexible hexyl chain. Different stable conformers (rotamers) would have distinct moments of inertia and, therefore, unique microwave spectra. acs.org By analyzing the complex spectrum, it would be possible to identify the specific conformations present in the gas phase, determine their precise structures, and even calculate their relative energies and the barriers to their interconversion. researchgate.netacs.org

Computational Chemistry and Theoretical Modeling of Benzenemethanol, 4 Hexyl

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties that govern a molecule's reactivity. While specific DFT studies focusing exclusively on 4-hexylbenzyl alcohol are not extensively documented in public literature, the methodology can be readily applied based on established principles from studies on similar molecules like benzyl (B1604629) alcohol and other substituted aromatics. mdpi.comdigitellinc.comhilarispublisher.com

A typical DFT study on 4-hexylbenzyl alcohol would involve geometry optimization to find the lowest energy conformation of the molecule. This is often performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or aug-cc-pVTZ. acs.org Once the optimized structure is obtained, further calculations can elucidate its electronic characteristics.

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For 4-hexylbenzyl alcohol, the oxygen atom of the hydroxyl group would be an electron-rich site.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify global reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These values help in comparing the reactivity of a series of related compounds. koreascience.kr

The table below presents hypothetical DFT-calculated values for 4-hexylbenzyl alcohol, based on typical results for similar aromatic alcohols. These values are essential for predicting how the molecule will interact with other reagents.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 4-Hexylbenzyl Alcohol

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| $E_{HOMO}$ | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| $E_{LUMO}$ | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.0 eV | Indicates chemical stability and reactivity. |

| Electronegativity (χ) | 3.5 eV | Measures the molecule's power to attract electrons. |

| Chemical Hardness (η) | 3.0 eV | Measures resistance to change in electron distribution. |

| Global Electrophilicity (ω) | 2.04 eV | Index of electrophilic character. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique is particularly valuable for studying large, flexible molecules like 4-hexylbenzyl alcohol, allowing for the exploration of its conformational landscape and interactions with surrounding solvent molecules. nih.govrsc.org

Conformational Landscapes: The 4-hexylbenzyl alcohol molecule possesses significant conformational flexibility due to the rotatable bonds in the hexyl chain and the hydroxymethyl group. MD simulations, employing force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or CHARMM (Chemistry at HARvard Macromolecular Mechanics), can map the potential energy surface associated with these rotations. researchgate.netrsc.orgresearchgate.net By simulating the molecule's movements over nanoseconds or longer, researchers can identify the most stable, low-energy conformations and the energy barriers between them. The analysis of dihedral angle distributions for the bonds along the alkyl chain and the C-C bond connecting it to the benzene (B151609) ring reveals the preferred spatial arrangements of the molecule.

Solvation Effects: MD simulations are also instrumental in understanding how 4-hexylbenzyl alcohol behaves in different solvents. By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, one can study the detailed interactions between the solute and the solvent. rsc.org For an amphiphilic molecule like 4-hexylbenzyl alcohol, with its polar hydroxyl head and nonpolar hydrocarbon tail, solvation is complex.

Key analyses from solvation studies include:

Radial Distribution Functions (RDFs): RDFs describe how the density of solvent molecules varies as a function of distance from a specific atom or group on the solute. For example, an RDF for the oxygen atom of the hydroxyl group would show a sharp peak at a short distance, indicating a well-defined hydration shell due to hydrogen bonding with water.

Hydrogen Bond Dynamics: Simulations can track the formation, breaking, and lifetime of hydrogen bonds between the alcohol's -OH group and surrounding solvent molecules. nih.govscispace.com

Solvent Accessibility: The simulations can quantify how the solvent interacts differently with the hydrophobic hexyl chain versus the hydrophilic benzyl alcohol moiety. In aqueous solutions, water molecules are expected to form a structured cage around the nonpolar tail, a phenomenon related to the hydrophobic effect.

The table below outlines a typical setup for an MD simulation of 4-hexylbenzyl alcohol in a solvent.

Table 2: Typical Parameters for an MD Simulation of 4-Hexylbenzyl Alcohol

| Parameter | Example Value/Setting | Purpose |

|---|---|---|

| System | 1 molecule of 4-hexylbenzyl alcohol in a box of ~2000 water molecules | To simulate the molecule in an aqueous environment. |

| Force Field | OPLS-AA or CHARMM | Defines the potential energy function for all atoms. |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Maintains realistic thermodynamic conditions (e.g., 300 K, 1 atm). |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space and solvent dynamics. |

| Key Analyses | Dihedral angle distributions, RDFs, H-bond lifetimes | To characterize conformational preferences and solvation structure. |

These simulations provide dynamic, atomistic-level insights into how the molecule explores its shape and interacts with its environment, which are fundamental to its physical and chemical properties.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Modeling for Alkylbenzenemethanols

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activities or physicochemical properties. amazonaws.comresearchgate.netrsc.org For a series of related compounds like alkylbenzenemethanols, QSPR can be used to develop mathematical models that predict properties such as boiling point, solubility, or chromatographic retention time based on calculated molecular descriptors. researchgate.netnih.govresearchgate.netmdpi.com

The development of a QSPR model for alkylbenzenemethanols typically involves these steps:

Data Set Compilation: A dataset of alkylbenzenemethanol compounds (e.g., with alkyl chains from methyl to octyl) is assembled, along with their experimentally measured property of interest (e.g., normal boiling point).

Descriptor Calculation: For each molecule in the series, a variety of molecular descriptors are calculated. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex topological, geometric, or electronic descriptors. nih.gov

Model Development: A mathematical relationship between the descriptors (independent variables) and the property (dependent variable) is established using statistical methods. Multiple Linear Regression (MLR) is a common technique, but more advanced machine learning methods like Support Vector Regression (SVR) are also used. researchgate.netnih.gov

Validation: The predictive power of the model is rigorously tested using statistical metrics like the coefficient of determination (R²) and cross-validation techniques (e.g., leave-one-out).

For the alkylbenzenemethanol series, the length and branching of the alkyl chain would be a primary structural variable. A QSPR model could predict how increasing the chain length from methyl to hexyl affects a property like the boiling point.

The following table illustrates a hypothetical QSPR dataset for predicting the normal boiling point of 4-alkylbenzenemethanols.

Table 3: Hypothetical QSPR Dataset for Predicting Boiling Point of 4-Alkylbenzenemethanols

| Compound | Alkyl Chain | Molecular Weight (g/mol) | logP (Calculated) | Boiling Point (°C, Experimental) |

|---|---|---|---|---|

| 4-Methylbenzenemethanol | -CH₃ | 122.16 | 1.58 | 217 |

| 4-Ethylbenzenemethanol | -C₂H₅ | 136.19 | 2.09 | 228 |

| 4-Propylbenzenemethanol | -C₃H₇ | 150.22 | 2.60 | 240 |

| 4-Butylbenzenemethanol | -C₄H₉ | 164.25 | 3.11 | 252 |

| 4-Pentylbenzenemethanol | -C₅H₁₁ | 178.27 | 3.62 | 265 |

| Benzenemethanol, 4-hexyl- | -C₆H₁₃ | 192.30 | 4.13 | 277 |

A resulting MLR model might look like: Boiling Point = c₀ + c₁(Molecular Weight) + c₂(logP). Such models are valuable for predicting the properties of new or untested compounds, saving time and resources in chemical research and process design. ajol.info

Reaction Mechanism Elucidation through Computational Transition State Analysis

Understanding the mechanism of a chemical reaction involves characterizing the reactants, products, intermediates, and, most importantly, the transition states that connect them. A transition state is a high-energy, transient configuration along the reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Computational chemistry provides powerful tools to locate these fleeting structures and calculate their energies. csic.es

For 4-hexylbenzyl alcohol, a relevant reaction to study is its oxidation to 4-hexylbenzaldehyde. This reaction is a cornerstone of organic synthesis. Computational methods, particularly DFT, can be used to model this transformation. mdpi.comhilarispublisher.com The process involves:

Mapping the Potential Energy Surface (PES): Researchers propose a plausible reaction pathway. For the oxidation of an alcohol, this might involve the abstraction of the hydroxyl hydrogen followed by the abstraction of the hydrogen from the adjacent carbon. rsc.orgrsc.org

Locating Stationary Points: The geometries of the reactants (4-hexylbenzyl alcohol and an oxidant), products (4-hexylbenzaldehyde and the reduced oxidant), and any intermediates are optimized.

Searching for the Transition State (TS): Specialized algorithms are used to find the first-order saddle point on the PES that connects the reactant and product (or intermediate). A successful TS calculation is confirmed by a frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. chemrxiv.orgrsc.org

Calculating Activation Energy: The activation energy (Ea) of the reaction is calculated as the energy difference between the transition state and the reactants. This value is directly related to the reaction rate; a lower activation energy implies a faster reaction. By comparing the activation energies of different proposed mechanisms (e.g., involving different oxidants or catalytic pathways), the most favorable pathway can be identified. mdpi.comeie.grnih.gov

The table below shows a hypothetical energy profile for a single-step oxidation of 4-hexylbenzyl alcohol.

Table 4: Hypothetical Energy Profile for the Oxidation of 4-Hexylbenzyl Alcohol

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Alcohol + Oxidant) | 0.0 | Reference energy level. |

| Transition State (TS) | +25.0 | The energy barrier for the reaction. Determines the reaction rate. |

| Products (Aldehyde + Reduced Oxidant) | -15.0 | The overall thermodynamics of the reaction (exothermic in this case). |

This type of analysis provides invaluable, detailed insight into reaction mechanisms, helping to explain experimental observations and guide the design of new catalysts and reaction conditions. nih.govuoa.gruoa.gr

Studies on Molecular Aggregation and Hydrogen Bonding Networks (e.g., dimers, trimers) of 4-Hexylbenzenemethanol

The self-assembly of molecules into larger aggregates is governed by a balance of non-covalent interactions. For 4-hexylbenzyl alcohol, the primary driving forces for aggregation are hydrogen bonding through the polar -OH group and hydrophobic interactions involving the nonpolar hexyl chain and benzene ring. researchgate.netnih.govacs.org Computational studies are essential for characterizing the structure, stability, and dynamics of these aggregates. rsc.orgnih.gov

Hydrogen Bonding: The hydroxyl group of 4-hexylbenzyl alcohol can act as both a hydrogen bond donor (via the H atom) and an acceptor (via the O atom). This allows for the formation of various hydrogen-bonded networks, including linear chains and cyclic structures (dimers, trimers, etc.). nih.govucdavis.edu

DFT Calculations: Quantum chemical methods like DFT can be used to model small clusters (dimers, trimers) in the gas phase. acs.orgrsc.org By comparing the energies of different arrangements (e.g., a cyclic trimer vs. a linear trimer), the most stable structures can be identified. These calculations also provide the binding energy, which quantifies the strength of the hydrogen bonds holding the aggregate together. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: In the condensed phase (liquid), MD simulations can be used to study the dynamic equilibrium of these aggregates. They can reveal the average cluster size, the lifetime of hydrogen bonds, and the predominant structural motifs (e.g., chains vs. rings) under specific conditions of temperature and concentration. ucdavis.edu

The table below presents hypothetical binding energies and geometric data for the dimer of 4-hexylbenzyl alcohol, calculated using DFT.

Table 5: Hypothetical Computational Data for 4-Hexylbenzyl Alcohol Dimer

| Parameter | Value | Description |

|---|---|---|

| Binding Energy (ΔE) | -5 to -7 kcal/mol | The stabilization energy gained by forming the dimer. |

| H-Bond Distance (O-H···O) | ~1.8 - 2.0 Å | The distance between the donor hydrogen and the acceptor oxygen. |

| H-Bond Angle (O-H···O) | ~170° - 180° | Indicates a strong, near-linear hydrogen bond. |

| OH Stretching Frequency Shift | Red-shift of ~100-150 cm⁻¹ | The donor O-H bond weakens upon H-bond formation, shifting its vibrational frequency to a lower value. |

Understanding the aggregation behavior of 4-hexylbenzyl alcohol is crucial for predicting its macroscopic properties, such as viscosity, surface tension, and its behavior as a solvent or component in formulations.

Molecular Interactions and Supramolecular Chemistry Involving Benzenemethanol, 4 Hexyl

Intermolecular Hydrogen Bonding Studies of Benzenemethanol, 4-hexyl-

The primary and most significant intermolecular interaction involving Benzenemethanol, 4-hexyl- is hydrogen bonding, facilitated by its hydroxyl group. In this interaction, the hydrogen atom of the -OH group acts as a hydrogen bond donor, while the oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor. thieme-connect.com This dual role allows for the formation of a network of hydrogen bonds between molecules.

Spectroscopic techniques, particularly infrared (IR) spectroscopy, are instrumental in studying these hydrogen bonds. In dilute solutions of a non-polar solvent like carbon tetrachloride (CCl₄), the IR spectrum of an alcohol typically shows a sharp absorption band corresponding to the stretching vibration of the "free" or unassociated O-H bond. As the concentration of the alcohol increases, a broad absorption band appears at a lower frequency, which is characteristic of hydrogen-bonded O-H groups. dtu.dkmdpi.com The shift to a lower frequency indicates a weakening of the O-H covalent bond due to the formation of the hydrogen bond.

For benzyl (B1604629) alcohol and its derivatives, the aggregation process is influenced by a delicate balance between OH···O and OH···π hydrogen bonds, as well as dispersive interactions. goettingen-research-online.de In the case of Benzenemethanol, 4-hexyl-, the presence of the electron-donating hexyl group can subtly influence the acidity of the hydroxyl proton and the electron density on the aromatic ring, thereby affecting the strength and nature of these hydrogen bonds.

Table 1: Typical Infrared (IR) Stretching Frequencies for O-H Bonds in Alcohols

| O-H Bond Type | Typical Wavenumber (cm⁻¹) | Description |

| Free (non-H-bonded) | 3600 - 3650 | Sharp peak, observed in dilute non-polar solutions or the gas phase. |

| H-bonded (intermolecular) | 3200 - 3500 | Broad peak, indicates the presence of dimers, oligomers, or polymers. |

This table presents typical values for alcohols; specific values for Benzenemethanol, 4-hexyl- may vary.

Research on a series of phenyl alcohol derivatives has shown that the degree of association and the activation energy of dissociation increase with the length of the alkyl chain. researchgate.net This suggests that the hexyl group in Benzenemethanol, 4-hexyl- likely enhances the stability of the hydrogen-bonded aggregates through increased van der Waals interactions between the alkyl chains.

Solvent Effects on Molecular Interactions of 4-Hexylbenzenemethanol

The molecular interactions of Benzenemethanol, 4-hexyl- are highly dependent on the nature of the solvent. The amphiphilic character of the molecule, with its polar head (hydroxyl group) and nonpolar tail (hexyl-substituted benzene (B151609) ring), dictates its solubility and aggregation behavior in different media.

In non-polar solvents such as alkanes, the dominant interactions are the hydrogen bonds between the alcohol molecules, leading to self-assembly. The non-polar hexyl chains will have favorable van der Waals interactions with the solvent molecules. As the concentration of the alcohol increases, the formation of larger aggregates is favored.

In polar aprotic solvents like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), the solvent molecules can act as hydrogen bond acceptors, competing with the self-association of the alcohol molecules. This can lead to the disruption of alcohol aggregates and the formation of solute-solvent hydrogen bonds.

In polar protic solvents like water or other alcohols, the interactions are more complex. The solvent can act as both a hydrogen bond donor and acceptor. In aqueous solutions, the hydrophobic effect becomes a major driving force for aggregation. The non-polar hexylphenyl moieties will tend to aggregate to minimize their contact with water, leading to the formation of micelles or other self-assembled structures where the polar hydroxyl groups are exposed to the aqueous environment. The solubility of benzyl alcohol in aqueous micellar solutions has been shown to be influenced by the alkyl chain length of the surfactant, indicating the importance of hydrophobic interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these solvent effects. The chemical shift of the hydroxyl proton is particularly sensitive to hydrogen bonding. In a non-hydrogen bonding solvent, the -OH proton signal appears at a certain chemical shift. Upon formation of hydrogen bonds, this signal typically shifts downfield. moorparkcollege.edu By monitoring the chemical shifts in different solvents, the extent and nature of the solute-solvent and solute-solute interactions can be probed.

Table 2: Expected ¹H-NMR Chemical Shift Ranges for Protons in Benzenemethanol, 4-hexyl- in Different Solvent Environments

| Proton Type | Typical Chemical Shift (δ, ppm) in CDCl₃ | Expected Shift in Polar/H-bonding Solvents | Rationale for Shift |

| Aromatic (C₆H₄) | ~7.0 - 7.3 | Minor shifts | Changes in the local electronic environment. |

| Methylene (-CH₂OH) | ~4.6 | Minor shifts | Proximity to the hydrogen-bonding site. |

| Hydroxyl (-OH) | Variable (1.5 - 5.0) | Downfield shift | Direct involvement in hydrogen bonding. moorparkcollege.edu |

| Hexyl Chain (-C₆H₁₃) | ~0.8 - 2.6 | Minor shifts | Less direct influence from solvent polarity changes. |

These are approximate values and can vary based on concentration, temperature, and the specific solvent used.

Self-Assembly and Aggregation Phenomena in Solution and Gas Phase

The amphiphilic nature of Benzenemethanol, 4-hexyl- drives its self-assembly into a variety of supramolecular structures in both solution and the gas phase. This process is governed by a combination of hydrogen bonding, π-π stacking interactions between the benzene rings, and van der Waals forces between the hexyl chains.

In solution , particularly in non-polar or aqueous environments, Benzenemethanol, 4-hexyl- is expected to form aggregates such as micelles, vesicles, or liquid crystalline phases. The specific morphology of these aggregates will depend on factors like concentration, temperature, and the specific solvent system. For instance, studies on similar amphiphilic molecules show that the interplay between hydrogen bonding and solvophobic interactions can lead to the formation of complex structures like fibers or spherical nanoparticles. rsc.org The elongation of the alkyl chain in a series of phenyl alcohols has been shown to increase the local order in the liquid state. researchgate.net

In the gas phase , studies on benzyl alcohol have revealed the formation of dimers, trimers, and larger clusters through a combination of OH···O and OH···π hydrogen bonds. goettingen-research-online.de The aggregation process can exhibit chirality synchronization, where transiently chiral monomers preferentially form homochiral aggregates. rsc.org For Benzenemethanol, 4-hexyl-, the hexyl group would contribute significantly to the dispersion interactions, likely stabilizing these gas-phase clusters. Mass spectrometry techniques, often coupled with spectroscopic methods like IR and UV, are crucial for characterizing the size and structure of these gas-phase aggregates.

The study of such self-assembly and aggregation phenomena is fundamental to understanding the properties of these molecules and for their potential application in areas like materials science and nanotechnology, where the controlled formation of nanostructures is key.

Applications in Advanced Materials and Polymer Science

The unique molecular architecture of Benzenemethanol, 4-hexyl-, featuring a reactive hydroxyl group, a benzene (B151609) ring, and a lipophilic hexyl chain, positions it as a compound of interest in the realm of advanced materials and polymer science. Its potential utility spans from serving as a building block in polymerization reactions to a modifying agent for tuning polymer properties.

Advanced Analytical Methodologies for Detection and Quantification of Benzenemethanol, 4 Hexyl

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgthermofisher.com It is highly effective for the analysis of volatile and semi-volatile organic compounds. thermofisher.com In GC, a sample is vaporized and separated into its components as it travels through a capillary column. etamu.eduyoutube.com Subsequently, the mass spectrometer ionizes the separated components, sorts the ions based on their mass-to-charge ratio, and measures their intensity. etamu.eduyoutube.com

For polar analytes like Benzenemethanol, 4-hexyl-, which contains a hydroxyl (-OH) group, direct GC-MS analysis can be challenging due to potential issues like poor peak shape, thermal degradation in the hot injector, and strong interaction with the stationary phase, leading to long retention times. nih.govoup.com To overcome these limitations, derivatization is a common and essential strategy. Derivatization involves chemically modifying the analyte to create a less polar, more volatile, and more thermally stable derivative, thereby improving its chromatographic behavior and detection sensitivity. nih.govmdpi.com

Common derivatization strategies for alcohols include silylation and acylation:

Silylation: This is a widely used technique where the active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. oup.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed for this purpose. The resulting TMS ether is more volatile and less polar than the original alcohol. oup.commdpi.com

Acylation: This method involves reacting the alcohol with an acylating agent, such as pentafluorobenzoyl chloride (PFBoylCl), to form an ester. nih.govnih.gov This approach not only improves volatility but can also introduce electrophoric groups that significantly enhance sensitivity when using specific detectors like an electron capture detector (ECD) or in electron capture negative ion chemical ionization (ECNICI) mass spectrometry. nih.govresearchgate.net

The selection of the derivatization reagent and reaction conditions is critical for achieving optimal results. Factors such as reaction time, temperature, and the use of catalysts or alternative heating methods like microwave-assisted derivatization can significantly impact the efficiency of the reaction. oup.comresearchgate.net

Table 1: Common Derivatization Strategies for Alcohols in GC-MS Analysis

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile and robust analytical technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.orgopenaccessjournals.com It operates by pumping a liquid solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). scioninstruments.com Each component in the sample interacts slightly differently with the stationary phase, causing different flow rates and leading to the separation of the components as they flow out of the column. wikipedia.org

For a moderately polar compound like Benzenemethanol, 4-hexyl-, reversed-phase HPLC (RP-HPLC) is the most suitable mode. biomedpharmajournal.org In RP-HPLC, the stationary phase is nonpolar (e.g., C18- or C8-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). biomedpharmajournal.org

Method development for the analysis of Benzenemethanol, 4-hexyl- would involve the following steps:

Column Selection: A C18 column is a common starting point, offering excellent retention and selectivity for a wide range of nonpolar to moderately polar compounds.

Mobile Phase Optimization: The composition of the mobile phase (the ratio of water to organic solvent) is adjusted to achieve optimal retention and separation. An isocratic elution (constant mobile phase composition) may be sufficient, or a gradient elution (changing composition over time) might be necessary for complex samples. dergipark.org.tr

Detector Selection: A UV-Vis detector is commonly used in HPLC. nih.gov The detection wavelength would be set at or near the maximum absorbance of the benzene (B151609) ring in the compound's structure, likely around 254 nm, a wavelength frequently used for aromatic compounds. srce.hr

Method Validation: Once developed, the method must be validated to ensure its reliability. Validation parameters typically include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Illustrative HPLC Method Parameters for Benzenemethanol, 4-Hexyl- Analysis

Spectrophotometric Approaches for Quantitative Analysis of 4-Hexylbenzenemethanol

Spectrophotometry is a widely used analytical technique based on measuring the amount of light absorbed by a chemical substance at a specific wavelength. juniperpublishers.com While simple and cost-effective, its direct application for quantifying Benzenemethanol, 4-hexyl- can be limited by low sensitivity and potential interference from other UV-absorbing compounds in the sample matrix. juniperpublishers.com

To enhance selectivity and sensitivity, a derivatization reaction is often employed to convert the analyte into a colored product (a chromophore) that absorbs light strongly in the visible region of the electromagnetic spectrum, where fewer matrix components interfere. A plausible approach for Benzenemethanol, 4-hexyl-, which has a phenolic-like structure, is through an azo coupling reaction. uobaghdad.edu.iq This involves a two-step process:

Diazotization: An aromatic amine (e.g., 3-nitroaniline) is treated with a solution of sodium nitrite (B80452) in an acidic medium to form a diazonium salt. uobaghdad.edu.iq

Coupling: The resulting diazonium salt is then reacted with Benzenemethanol, 4-hexyl- in an alkaline medium. The coupling reaction forms a stable and intensely colored azo dye. uobaghdad.edu.iq

The absorbance of the resulting colored solution is then measured with a spectrophotometer at its wavelength of maximum absorbance (λmax). The concentration of the analyte is determined by comparing its absorbance to a calibration curve prepared from standard solutions. researchgate.net

Table 3: General Steps for Spectrophotometric Analysis via Azo Coupling

Advanced Sample Preparation Techniques for Complex Chemical Matrices